molecular formula C14H16ClN5OS B7050266 1-(5-Chloropyridin-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea

1-(5-Chloropyridin-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea

Cat. No.: B7050266
M. Wt: 337.8 g/mol
InChI Key: ACRYMHOUNUMHAP-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5OS/c15-10-1-2-12(17-9-10)19-13(21)18-11-3-6-20(7-4-11)14-16-5-8-22-14/h1-2,5,8-9,11H,3-4,6-7H2,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRYMHOUNUMHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=NC=C(C=C2)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chloropyridine Intermediate: The chloropyridine moiety can be synthesized through chlorination of pyridine derivatives under controlled conditions.

    Thiazole Ring Formation: The thiazole ring can be constructed via cyclization reactions involving thioamides and α-haloketones.

    Piperidine Ring Formation: The piperidine ring is often synthesized through hydrogenation of pyridine derivatives or via cyclization of appropriate precursors.

    Coupling Reactions: The final step involves coupling the chloropyridine, thiazole, and piperidine intermediates through urea formation reactions, typically using reagents like phosgene or isocyanates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine: Shares the chloropyridine moiety but differs in the presence of a pyrrolidine ring instead of a thiazole and piperidine ring.

    2-Chloro-5-(1-pyrrolidinylsulfonyl)pyridine: Contains a sulfonyl group and a pyrrolidine ring, offering different chemical properties and reactivity.

Uniqueness

1-(5-Chloropyridin-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is unique due to its combination of chloropyridine, thiazole, and piperidine rings, which confer distinct chemical and biological properties

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